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Introduction
Understanding the spatial arrangement and interaction of proteins on the surface of

lymphocytes is crucial for deciphering immune responses and developing novel therapeutics.

Chemical crosslinking offers a powerful tool to investigate these protein topographies in their

native cellular environment. BSOCOES (Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone)

is a homobifunctional, amine-reactive, and base-cleavable crosslinker that has been effectively

used to map the nearest-neighbor relationships of lymphocyte surface antigens.[1][2]

These application notes provide a comprehensive overview, detailed protocols, and data

interpretation guidelines for utilizing BSOCOES to elucidate the organization of proteins on the

lymphocyte cell surface.

Properties of BSOCOES Crosslinker
BSOCOES is an N-hydroxysuccinimide (NHS) ester crosslinker that forms stable amide bonds

with primary amines (e.g., the side chains of lysine residues and N-termini of proteins).[3] Its

key features make it well-suited for studying cell surface protein interactions:
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Property Description Reference

Reactivity
Reacts with primary amines at

pH 7.2-8.0.
[3]

Spacer Arm Length 13 Å [2][4]

Cleavability

The sulfone bond in the spacer

arm is cleavable under alkaline

conditions (e.g., pH 11.6, 37°C

for 2 hours), allowing for the

analysis of individual protein

components of a crosslinked

complex.

[3]

Membrane Permeability

BSOCOES is a lipophilic

molecule and is permeable to

cell membranes. This allows

for the crosslinking of both cell

surface and intracellular

proteins.

[3][4]

Solubility

Insoluble in water; must be

dissolved in an organic solvent

like DMSO or DMF

immediately before use.

[3][4]

Experimental Applications: Mapping Lymphocyte
Surface Antigens
BSOCOES has been successfully employed to study the organization of key lymphocyte

surface antigens, such as the major histocompatibility complex (MHC) and viral glycoproteins

on infected cells.[2] The general principle involves treating intact lymphocytes with BSOCOES

to covalently link adjacent proteins. The resulting crosslinked complexes are then isolated,

typically by immunoprecipitation, and analyzed by techniques like two-dimensional

polyacrylamide gel electrophoresis (2D-PAGE) to identify the interacting partners.[2]
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Quantitative Data from BSOCOES Crosslinking on
Lymphocyte Surface Antigens
The following table summarizes quantitative data from a study using BSOCOES to map surface

antigens on Rauscher murine leukemia virus (R-MLV)-transformed C57BL/6 mouse leukemia

cells (RBL-5A).[2]

Target Antigen

Antibody Used
for
Immunoprecipi
tation

Monomer
Molecular
Weight
(Daltons)

Observed
Crosslinked
Complex
Molecular
Weights
(Daltons)

Inferred
Composition
of Crosslinked
Complex

R-MLV gp70
Anti-R-MLV gp70

serum
70,000 140,000

Homodimer of

gp70

210,000
Homotrimer of

gp70

High Molecular

Weight Species

Higher-order

oligomers of

gp70

H-2b Anti-H-2b serum

46,000 (heavy

chain), 12,000

(light chain)

58,000

Dimer of one

heavy chain and

one light chain

Higher Molecular

Weight Species

Complexes of H-

2b with other

surface proteins

Experimental Protocols
This section provides a detailed protocol for the chemical crosslinking of lymphocyte surface

antigens using BSOCOES, followed by analysis using 2D-PAGE.
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Protocol 1: Crosslinking of Lymphocyte Surface
Antigens with BSOCOES
Materials:

Lymphocytes (e.g., isolated primary lymphocytes or cultured lymphocyte cell line)

BSOCOES crosslinker

Dimethyl sulfoxide (DMSO), anhydrous

Phosphate-buffered saline (PBS), pH 7.2-8.0, ice-cold

Quenching buffer: 1 M Tris-HCl, pH 7.5

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

Microcentrifuge tubes

Rotating platform or rocker

Procedure:

Cell Preparation:

Harvest lymphocytes and wash them three times with ice-cold PBS to remove any amine-

containing culture media.

Resuspend the cells in ice-cold PBS at a concentration of 1-5 x 107 cells/mL.

Crosslinker Preparation:

Immediately before use, prepare a 10-25 mM stock solution of BSOCOES in anhydrous

DMSO.

Crosslinking Reaction:
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Add the BSOCOES stock solution to the cell suspension to a final concentration of 1-2

mM.

Incubate the reaction mixture for 30 minutes to 2 hours at 4°C with gentle rotation. The

optimal time and concentration should be determined empirically for each cell type and

target protein.

Quenching the Reaction:

Stop the crosslinking reaction by adding the quenching buffer to a final concentration of

20-50 mM.

Incubate for 15 minutes at 4°C with gentle rotation to quench any unreacted BSOCOES.

Cell Lysis:

Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

Carefully remove the supernatant and wash the cells once with ice-cold PBS.

Lyse the cells by adding ice-cold lysis buffer containing protease inhibitors.

Incubate on ice for 30 minutes, with occasional vortexing.

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. The supernatant

contains the crosslinked protein complexes.

Protocol 2: Analysis of Crosslinked Complexes by 2D-
PAGE
Principle: In the first dimension, the crosslinked protein complexes are separated by SDS-

PAGE under non-reducing conditions. The gel lane is then excised and treated with an alkaline

buffer to cleave the BSOCOES crosslinker. The cleaved proteins are then separated in the

second dimension by SDS-PAGE under reducing conditions. Proteins that were part of a

crosslinked complex will appear as off-diagonal spots.

Materials:
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Crosslinked cell lysate from Protocol 1

SDS-PAGE gels and running buffers

2x Non-reducing sample buffer

Cleavage buffer: Buffer at pH 11.6 (e.g., carbonate-bicarbonate buffer)

Reducing sample buffer (containing DTT or β-mercaptoethanol)

Protein staining solution (e.g., Coomassie Blue or silver stain)

Procedure:

First Dimension: Non-Reducing SDS-PAGE:

Mix the crosslinked cell lysate with 2x non-reducing sample buffer and heat at 95°C for 5

minutes.

Load the sample onto an SDS-PAGE gel and run the electrophoresis until the dye front

reaches the bottom.

Cleavage of Crosslinks:

Carefully excise the entire lane from the first-dimension gel.

Incubate the gel strip in the cleavage buffer for 2 hours at 37°C to cleave the BSOCOES

crosslinker.

Second Dimension: Reducing SDS-PAGE:

Equilibrate the gel strip in reducing sample buffer for 30 minutes.

Place the equilibrated gel strip horizontally at the top of a second, larger SDS-PAGE gel.

Run the second-dimension electrophoresis.

Visualization and Analysis:
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Stain the second-dimension gel with a suitable protein stain.

Proteins that were not part of a crosslinked complex will migrate along a diagonal line.

Proteins that were crosslinked will appear as spots below the diagonal, at the molecular

weight of their individual components. The horizontal position of these spots corresponds

to the molecular weight of the crosslinked complex in the first dimension.

Visualizations
Experimental Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Lymphocyte Suspension

Wash cells with PBS

Crosslink with BSOCOES

Quench reaction with Tris buffer

Lyse cells to extract proteins

Immunoprecipitation (Optional)

2D-PAGE Analysis

Identify interacting proteins

End

Click to download full resolution via product page

Caption: Experimental workflow for mapping lymphocyte surface antigens using BSOCOES.
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BSOCOES Crosslinking Reaction
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Caption: BSOCOE crosslinking reaction with primary amines on proteins.

Crosslinking-Induced Signaling Concept
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Caption: Conceptual diagram of crosslinking-induced cell signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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